molecular formula C14H19N9O3 B393017 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N'-[(1E,2E)-BUT-2-EN-1-YLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N'-[(1E,2E)-BUT-2-EN-1-YLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE

Cat. No.: B393017
M. Wt: 361.36g/mol
InChI Key: QXXRHIZBOZSHTF-PCSFBJKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(2-butenylidene)-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(2-butenylidene)-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(2-butenylidene)-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives, while reduction could produce triazole-based compounds with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or binding to specific proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring and may have similar chemical properties and applications.

    Oxadiazole derivatives: Compounds with the oxadiazole ring are often studied for their biological activity and material properties.

    Morpholine-containing compounds: These compounds are known for their versatility in medicinal chemistry and materials science.

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(2-butenylidene)-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further modification and optimization in various scientific fields.

Properties

Molecular Formula

C14H19N9O3

Molecular Weight

361.36g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[(E)-but-2-enylidene]amino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C14H19N9O3/c1-2-3-4-16-18-14(24)11-10(9-22-5-7-25-8-6-22)23(21-17-11)13-12(15)19-26-20-13/h2-4H,5-9H2,1H3,(H2,15,19)(H,18,24)/b3-2+,16-4+

InChI Key

QXXRHIZBOZSHTF-PCSFBJKQSA-N

Isomeric SMILES

C/C=C/C=N/NC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCOCC3

SMILES

CC=CC=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCOCC3

Canonical SMILES

CC=CC=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCOCC3

Origin of Product

United States

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